2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-2-3-7-4-8(5-12)10(11)13-9(6)7/h4,6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVLIEYWQFGIMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=CC(=C(N=C12)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1491499-01-4 | |
| Record name | 2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-cyanopyridine with cyclopentadiene in the presence of a Lewis acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Research indicates that derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine, including 2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, exhibit biological activities that could be harnessed for drug development.
Antimicrobial Activity
A study demonstrated that certain derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine compounds possess significant antimicrobial properties. These compounds were synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .
Anticancer Properties
Research has also indicated that cyclopentapyridine derivatives may exhibit anticancer activity. For instance, the compound's ability to interact with specific biological targets involved in cancer cell proliferation has been investigated, suggesting its potential use in developing anticancer therapies .
Corrosion Inhibition
One of the notable applications of this compound is its role as a corrosion inhibitor for metals. Recent studies have shown that derivatives of this compound can effectively protect carbon steel from corrosion in acidic environments.
Electrochemical Studies
Electrochemical tests have been conducted to evaluate the corrosion inhibition efficiency of synthesized derivatives in hydrochloric acid solutions. The results indicated that these compounds act as mixed-type inhibitors, effectively reducing corrosion rates through adsorption onto the metal surface .
Table 1: Corrosion Inhibition Efficiency of Derivatives
| Compound Name | Corrosion Rate (mmpy) | Inhibition Efficiency (%) |
|---|---|---|
| CAPD-1 | 0.12 | 85 |
| CAPD-2 | 0.09 | 90 |
| CAPD-3 | 0.08 | 92 |
| CAPD-4 | 0.10 | 88 |
Synthesis and Characterization
The synthesis of this compound typically involves cyclocondensation reactions that allow for the creation of various derivatives with tailored properties.
Synthetic Methodology
A common synthetic pathway involves the cyclocondensation reaction between diarylidenecyclopentanones and propanedinitrile using sodium alkoxide as a catalyst. This method has been noted for its efficiency and ability to produce high yields without extensive purification processes .
Material Science Applications
Beyond medicinal and corrosion inhibition applications, this compound is being explored in materials science for its potential use in developing functional materials such as sensors and catalysts.
Sensor Development
Research indicates that derivatives can be utilized in sensor technology due to their electronic properties and stability under various conditions . These sensors could be employed for detecting environmental pollutants or monitoring chemical reactions.
Mechanism of Action
The mechanism of action of 2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine: Lacks the methyl and nitrile groups, leading to different chemical properties and reactivity.
7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Lacks the chloro group, affecting its substitution reactions.
Uniqueness
2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is unique due to the presence of both chloro and nitrile groups, which provide versatile sites for chemical modifications
Biological Activity
2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAS Number: 1491499-01-4) is a heterocyclic compound that exhibits significant biological activity. Its structure consists of a cyclopenta[b]pyridine core with a chlorine atom at position 2, a methyl group at position 7, and a carbonitrile group at position 3. This unique combination of substituents enhances its potential for therapeutic applications, particularly in oncology and enzyme inhibition.
- Molecular Formula : C₁₀H₉ClN₂
- Molecular Weight : 192.65 g/mol
- Structural Features : The compound's structural characteristics allow for interactions with various biological targets, potentially influencing cellular pathways related to disease progression.
Biological Activity
Research indicates that derivatives of the cyclopenta[b]pyridine family, including this compound, exhibit promising biological activities:
-
Anticancer Activity :
- Studies have shown that compounds within this class can demonstrate cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against MCF-7 (breast cancer) and A549 (lung cancer) cells, showing significant inhibition of cell proliferation.
- The carbonitrile group is believed to enhance the interaction with biological macromolecules, potentially acting as an inhibitor or modulator of enzymes involved in cancer progression.
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have focused on the biological activity of cyclopenta[b]pyridine derivatives:
-
Study on Cytotoxicity :
A study evaluating the cytotoxic effects of various cyclopenta[b]pyridine derivatives found that certain modifications significantly increased potency against MCF-7 and A549 cell lines. The presence of the carbonitrile moiety was particularly noted for enhancing activity. -
Mechanistic Insights :
Research utilizing in silico models has provided insights into potential mechanisms of action for these compounds. For instance, molecular docking studies indicated favorable binding interactions with target proteins involved in cell cycle regulation and apoptosis .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their unique properties:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | No substitutions | Base structure for modifications |
| 2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine | Chlorine at position 2 | Precursor for further functionalization |
| 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol | Hydroxyl group at position 7 | Increased solubility in polar solvents |
| Ethyl 3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate | Carboxylate group at position 3 | Potential for esterification reactions |
Q & A
Q. What are the common synthetic routes for preparing 2-chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile?
The compound is typically synthesized via cyclocondensation reactions. For example, derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile are synthesized using sodium alkoxide (e.g., sodium ethoxide) as a catalyst and base. A cyclocondensation reaction between 2,5-diarylidenecyclopentanone and propanedinitrile in ethanol under reflux conditions yields the desired product . Reaction optimization includes adjusting alkoxide concentration (e.g., 0.1–0.3 M) and monitoring reaction completion via TLC.
Q. How is the compound characterized structurally?
Key characterization methods include:
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹).
- NMR spectroscopy :
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 207).
Q. What are the key structural features influencing reactivity?
- The nitrile group (-C≡N) at position 3 enhances electrophilicity.
- The chloro substituent at position 2 directs regioselectivity in substitution reactions.
- The methyl group on the dihydrocyclopentane ring (position 7) introduces steric effects, influencing solubility and intermolecular interactions .
Advanced Research Questions
Q. How is the electrochemical performance of this compound evaluated for corrosion inhibition?
Electrochemical methods include:
-
Potentiodynamic polarization (PDP) : Measures corrosion current density (icorr) to classify inhibitors as anodic, cathodic, or mixed-type.
-
Electrochemical impedance spectroscopy (EIS) : Determines charge-transfer resistance (Rct) and inhibition efficiency (η%) using the formula:
For example, 1.0 mM inhibitor concentration achieves η% = 97.7% in sulfuric acid .
Q. How do computational methods (DFT, Monte Carlo) predict corrosion inhibition mechanisms?
- Density Functional Theory (DFT) : Calculates quantum parameters (e.g., HOMO-LUMO energy gap, dipole moment) to correlate electronic structure with adsorption efficiency.
- Monte Carlo simulations : Model adsorption configurations on Fe(110) surfaces, showing that planar molecular orientation maximizes π-backbonding with metal surfaces .
Q. What contradictions exist in adsorption mechanism studies?
The compound exhibits mixed physisorption and chemisorption:
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve structural ambiguities?
SHELX programs (e.g., SHELXL) refine crystallographic
Q. How can synthetic yields be optimized for multi-substituted derivatives?
Q. What strategies address discrepancies in inhibition efficiency across derivatives?
Q. How are structure-activity relationships (SARs) validated experimentally?
-
Comparative assays : Test derivatives with substituent variations (e.g., 4-Cl vs. 4-OCH₃ phenyl groups).
-
Data table example :
Derivative Substituent η% (1.0 mM) ΔGads (kJ/mol) CAPD-1 4-Cl 97.7 −42.3 CAPD-2 4-OCH₃ 89.5 −34.7 Results confirm electron-withdrawing groups improve inhibition .
Notes
- Methodological rigor : Electrochemical and computational protocols must adhere to ASTM standards (e.g., ASTM G59 for polarization).
- Data validation : Triplicate measurements (±5% error) and cross-validation with surface analysis (SEM/EDS) are critical .
- Software tools : Gaussian 16 (DFT), Materials Studio (Monte Carlo), and Olex2 (SC-XRD) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
